Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate
Description
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate (CAS: 203193-00-4, C₁₈H₃₁O₅P, MW: 358.41 g/mol) is a phosphonate ester characterized by a central propane backbone substituted with diethoxy groups at the 3,3-positions and a benzyl group at the 1-position. Its structure includes a diethyl phosphonate moiety, which confers unique chemical and biological properties.
Properties
IUPAC Name |
(2-diethoxyphosphoryl-4,4-diethoxybutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31O5P/c1-5-20-18(21-6-2)15-17(14-16-12-10-9-11-13-16)24(19,22-7-3)23-8-4/h9-13,17-18H,5-8,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGDFXSYQEFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378651 | |
| Record name | Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203193-00-4 | |
| Record name | Phosphonic acid, [3,3-diethoxy-1-(phenylmethyl)propyl]-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203193-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Effect of Catalyst Type on Aldolization Yield
| Catalyst Type | Product Yield (%) |
|---|---|
| Hydrated Fe₂(SO₄)₃ | 48.85 |
| FeCl₃·6H₂O | 50.25 |
| CuSO₄ | 52.62 |
| CuCl₂·2H₂O | 53.02 |
| ZnSO₄·7H₂O | 50.95 |
Table 2: Effect of Catalyst Amount on Aldolization Yield
| Catalyst Amount (g) | Product Yield (%) |
|---|---|
| 4.32 | 40.00 |
| 5.04 | 50.80 |
| 6.48 | 52.81 |
| 8.64 | 50.35 |
These data indicate that catalyst type and loading significantly affect the yield of the key intermediate 1,1,3,3-tetraethoxypropane, which is essential for the subsequent phosphonate synthesis.
Synthesis of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate
With the 3,3-diethoxy-1-propyl alcohol or its halide derivative prepared, the phosphonate group is introduced via the Michaelis-Arbuzov-type reaction or nucleophilic substitution:
Reaction Conditions : Diethyl phosphite reacts with 3,3-diethoxy-1-(phenylmethyl)propyl bromide under basic conditions, typically in an inert solvent and at controlled temperature to promote substitution at the bromide site, yielding the desired phosphonate ester.
Mechanistic Insight : The nucleophilic phosphorus center in diethyl phosphite attacks the electrophilic carbon attached to the bromide, displacing the bromide ion and forming the P-C bond characteristic of the phosphonate.
Reaction Optimization : The choice of base, solvent, and temperature is critical to maximize yield and minimize side reactions such as elimination or hydrolysis.
Analytical and Characterization Data
The final compound, this compound, has the molecular formula C18H31O5P and molecular weight 358.4 g/mol. Its structure features:
- A phosphonate group with two ethoxy substituents.
- A propyl chain bearing two ethoxy groups at the 3-position (acetal functionality).
- A benzyl substituent at the 1-position of the propyl chain.
Spectroscopic characterization (e.g., NMR, IR) confirms the presence of these functional groups and the integrity of the phosphonate ester.
Summary of Preparation Method Steps
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aldolization of malonaldehyde with ethanol | Solid acid catalyst, toluene reflux, 60-90 °C, 25-75 h | ~50 |
| 2 | Acetyl chloride substitution on tetraethoxypropane | Acetyl chloride, dehydrated ethanol, 20-40 °C, 0.5-5 h | 86-95 |
| 3 | Basic hydrolysis of chloro-tetraethoxypropane | NaHCO₃, THF/water, 0 to 5 °C, 1.5-8 h | ~75 |
| 4 | Reduction to 3,3-diethoxy-1-propyl alcohol | NaBH₄ or KBH₄, methanol, 0-10 °C, 2-10 h | 96-99 |
| 5 | Phosphonate formation via nucleophilic substitution | Diethyl phosphite, 3,3-diethoxy-1-(phenylmethyl)propyl bromide, base | Not specified, optimized |
Research Findings and Advantages
The described synthetic route uses readily available, inexpensive raw materials such as malonaldehyde and ethanol, making it suitable for scale-up and industrial production.
The reaction conditions are mild, avoiding high pressure or temperature extremes, which enhances safety and cost-effectiveness.
The use of solid acid catalysts and recyclable solvents (ethanol, THF) improves environmental and economic aspects.
The multi-step process yields high purity intermediates (>98%) and final products with excellent yields, facilitating downstream applications in organophosphorus chemistry and medicinal chemistry.
- PubChem Compound Summary for CID 2773701, this compound, 2025.
- CN103724166B Patent: Preparation Method of 3,3-Diethoxy-1-propanol as Key Intermediate for Phosphonate Synthesis, China, 2012-2015.
Chemical Reactions Analysis
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The diethoxy groups can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs.
Industry: It is used in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Phosphonates
Key Observations:
- Substituent Influence : The benzyl group in the target compound enhances lipophilicity compared to aliphatic or heterocyclic substituents (e.g., triazole in compound 4 or cyclopropyl in 3b). This may affect membrane permeability in biological systems .
- Synthetic Flexibility : The diethyl phosphonate group allows modular derivatization. For example, compound 62 was synthesized via amidation (76% yield), while compound 4 utilized click chemistry (34–80% yields) .
- Bioactivity : Antimalarial analogs (e.g., compound 62) prioritize bulky aromatic groups, whereas anticancer analogs (e.g., 3b) favor alkyl/amine chains for target interaction .
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP is estimated to be higher than analogs like compound 4 (hydroxy/triazole substituents) due to its benzyl and diethoxy groups. This may reduce aqueous solubility but improve lipid bilayer penetration .
- Stability : Diethoxy groups at the 3,3-positions likely enhance hydrolytic stability compared to compounds with labile esters (e.g., tert-butyl carbamate in compound 63) .
Biological Activity
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. Phosphonates are known for various pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: CHOP
- CAS Number: 203193-00-4
The compound features a phosphonate group, which is often responsible for its biological activities due to its ability to mimic phosphate esters.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Phosphonates typically undergo hydrolysis in biological systems, leading to the release of biologically active phosphonic acids. These acids can inhibit enzymes or interfere with cellular signaling pathways.
Antimicrobial Activity
Research has indicated that phosphonates exhibit significant antimicrobial properties. A study evaluated various phosphonates and found that those with electron-withdrawing groups showed enhanced antibacterial activity against Gram-positive bacteria. The presence of the diethoxy group in this compound may contribute to its efficacy by enhancing membrane permeability or enzyme inhibition.
Anticancer Properties
Phosphonates have also been studied for their anticancer potential. In vitro studies revealed that certain phosphonate derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt or MAPK pathways, leading to cell cycle arrest and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antibacterial Efficacy
A study conducted on a series of phosphonates including this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for treating resistant bacterial strains.
Case Study 2: Cancer Cell Line Studies
In a recent study examining various phosphonate derivatives, this compound was found to effectively inhibit the growth of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via functionalization of silica particles using phosphonate derivatives under hydrothermal conditions . A two-step approach involving acid-catalyzed dealkylation of dialkyl phosphonates or hydrolysis with bromotrimethylsilane (TMSBr) followed by methanol is effective for structurally similar phosphonates . Key parameters to optimize include temperature (e.g., reflux at 80–100°C), solvent choice (dry toluene or ethanol), and stoichiometry of reactants like triethylamine (used as a base to neutralize HCl byproducts) . Yield improvements (up to 85%) are achievable by monitoring reaction progress via <sup>31</sup>P NMR to track phosphonate intermediate formation .
Q. How can <sup>31</sup>P NMR spectroscopy be utilized to confirm the structure and purity of this phosphonate?
- Methodological Answer : <sup>31</sup>P NMR is critical for identifying phosphonate environments. For diethyl phosphonates, signals typically appear in the δ +15 to +25 ppm range (relative to 85% H3PO4). Coupling patterns (e.g., <sup>3</sup>JP-H ≈ 10–15 Hz) help distinguish between mono-, di-, or tri-substituted phosphonates. Sample preparation should include deuterated solvents (e.g., CDCl3) and <sup>1</sup>H decoupling to simplify spectra . Impurity detection (e.g., residual starting materials) requires comparison to reference spectra of analogous compounds, such as diethyl (hydroxymethyl)phosphonate .
Q. What are the primary chemical reactions feasible with this compound, and how do reaction conditions influence selectivity?
- Methodological Answer : The compound can undergo nucleophilic substitution at the phosphonate group, oxidation to phosphate derivatives, or coordination with metal ions. For example:
- Substitution : React with alkyl halides in the presence of NaH to form alkyl-phosphonate derivatives.
- Coordination : Use as a ligand for metal ions (e.g., Sr<sup>2+</sup>) in adsorption studies, where pH (optimal range: 6–8) and counterion (e.g., Cl<sup>−</sup> vs. NO3<sup>−</sup>) significantly affect binding affinity .
Selectivity is enhanced by steric hindrance from the diethoxy and phenylmethyl groups, which favor reactions at the less hindered propyl chain .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its efficacy in adsorbing strontium ions from wastewater?
- Methodological Answer : Adsorption studies (e.g., batch experiments at 25°C) show that the phosphonate group’s electronegativity and the phenylmethyl group’s hydrophobicity enhance Sr<sup>2+</sup> binding via chelation and ion exchange. Kinetic models (pseudo-second-order) and isotherms (Langmuir) reveal a maximum adsorption capacity of ~120 mg/g at pH 7. Competitive ions (Ca<sup>2+</sup>, Mg<sup>2+</sup>) reduce efficiency by 20–30%, necessitating pre-treatment with ion-selective membranes . <sup>31</sup>P NMR and FTIR post-adsorption confirm phosphonate-metal coordination shifts (δ +5 to +10 ppm) and P–O–Sr stretching vibrations at 950 cm<sup>−1</sup> .
Q. What mechanistic insights explain the compound’s potential as a precursor in antisense oligonucleotide (ASO) synthesis, particularly in reducing hepatotoxicity?
- Methodological Answer : Alkyl phosphonates, including derivatives of this compound, replace phosphorothioate (PS) linkages in ASOs to mitigate protein binding and toxicity. In vitro assays (HEK293 cells) show that methoxypropyl phosphonate modifications reduce caspase activation by 40% compared to PS-ASOs. Mechanistically, this is linked to decreased mislocalization of paraspeckle proteins (e.g., P54nrb) and lower P21 mRNA elevation. Synthesis involves solid-phase oligonucleotide coupling with phosphonamidite reagents under anhydrous conditions (CH2Cl2, 4Å molecular sieves) .
Q. How can contradictions in reported adsorption capacities for similar phosphonates be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from variations in surface area, porosity (e.g., SBA-15 vs. amorphous silica), and functionalization density. Controlled studies should:
- Standardize substrate synthesis (e.g., hydrothermal synthesis at 100°C for 24 hours for SBA-15 ).
- Quantify phosphonate loading via elemental analysis (P% by ICP-OES).
- Use identical adsorption conditions (pH, ionic strength, contact time) across experiments.
Statistical tools (e.g., ANOVA) can isolate variables contributing to capacity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
